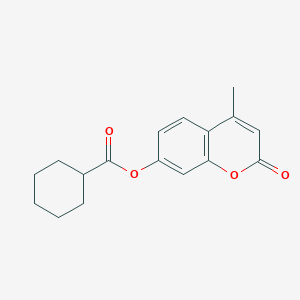![molecular formula C22H20O2S3 B289756 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole, also known as DMDBD, is a chemical compound that has gained attention for its potential applications in scientific research. DMDBD is a heterocyclic compound that contains sulfur and is structurally similar to benzodithiole. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research fields.
作用机制
The exact mechanism of action of 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has also been found to modulate the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and diabetes. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has also been found to have anticancer properties and has been shown to inhibit cancer cell proliferation and induce apoptosis. Additionally, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has several advantages for use in scientific research. It is relatively easy to synthesize and is stable under a range of conditions. It has also been found to be relatively non-toxic and has low side effects. However, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has some limitations for use in lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole. One area of interest is the development of new drugs based on 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to have promising anticancer and neuroprotective properties, and further research could lead to the development of new drugs for the treatment of these diseases. Additionally, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been studied for its potential use in the development of new antibiotics, and further research could lead to the discovery of new antimicrobial agents. Finally, further research is needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole and its effects on various biological processes.
合成方法
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with thiourea and ammonium carbonate to form a Schiff base. The Schiff base is then reacted with carbon disulfide to form the dithiocarbamate intermediate. The intermediate is further reacted with 1,2-dibromoethane to form the final product, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole.
科学研究应用
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has also been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.
属性
分子式 |
C22H20O2S3 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
2,6-bis(4-methoxyphenyl)-3,4λ4,5-trithiatricyclo[5.3.1.04,11]undeca-1,4(11),6-triene |
InChI |
InChI=1S/C22H20O2S3/c1-23-16-10-6-14(7-11-16)20-18-4-3-5-19-21(26-27(25-20)22(18)19)15-8-12-17(24-2)13-9-15/h6-13H,3-5H2,1-2H3 |
InChI 键 |
DXCAHDXHHCUSKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3CCCC4=C(SS(=C34)S2)C5=CC=C(C=C5)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3CCCC4=C(SS(=C34)S2)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
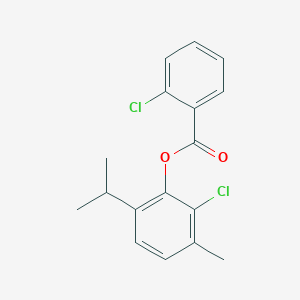
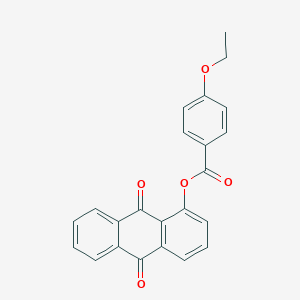
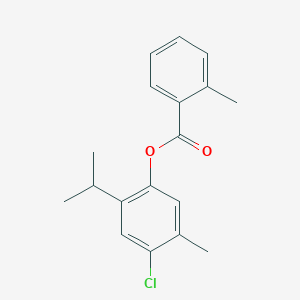
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


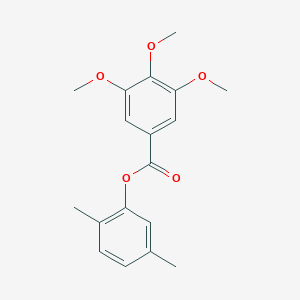

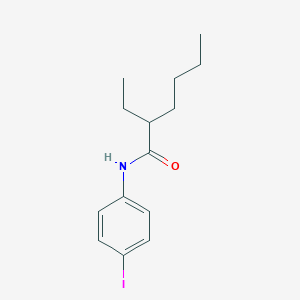

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
